Dipropyl-(S)-1,2,3,4-tetrahydro-pyrido[1,2-b]indazol-2-yl-amine
Description
Dipropyl-(S)-1,2,3,4-tetrahydro-pyrido[1,2-b]indazol-2-yl-amine is a chiral amine derivative featuring a fused bicyclic pyrido-indazole core. The (S)-configuration at the amine-bearing carbon is critical for its stereospecific interactions, likely influencing biological activity and receptor binding.
Properties
CAS No. |
501663-06-5 |
|---|---|
Molecular Formula |
C17H25N3 |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
(2S)-N,N-dipropyl-1,2,3,4-tetrahydropyrido[1,2-b]indazol-2-amine |
InChI |
InChI=1S/C17H25N3/c1-3-10-19(11-4-2)14-8-9-16-15(13-14)17-7-5-6-12-20(17)18-16/h5-7,12,14H,3-4,8-11,13H2,1-2H3/t14-/m0/s1 |
InChI Key |
PWWITWFCENNJEP-AWEZNQCLSA-N |
Isomeric SMILES |
CCCN(CCC)[C@H]1CCC2=NN3C=CC=CC3=C2C1 |
Canonical SMILES |
CCCN(CCC)C1CCC2=NN3C=CC=CC3=C2C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indazole derivatives, including Dipropyl-(S)-1,2,3,4-tetrahydro-pyrido[1,2-b]indazol-2-yl-amine, typically involves the formation of the indazole core followed by functionalization. Common synthetic routes include:
Transition Metal Catalyzed Reactions: These reactions often use palladium or copper catalysts to facilitate the formation of the indazole ring.
Reductive Cyclization Reactions: These involve the reduction of nitro compounds to amines, followed by cyclization to form the indazole ring.
One-Pot Procedures: These methods combine multiple steps into a single reaction vessel, often using ultrasound or microwave irradiation to enhance reaction rates.
Industrial Production Methods
Industrial production of indazole derivatives may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction conditions and minimize byproducts .
Chemical Reactions Analysis
Types of Reactions
Dipropyl-(S)-1,2,3,4-tetrahydro-pyrido[1,2-b]indazol-2-yl-amine can undergo various chemical reactions, including:
Oxidation: Conversion of amines to nitro compounds or other oxidized forms.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the indazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, and other transition metals.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the indazole ring .
Scientific Research Applications
Neurodegenerative Disease Research
Mechanism of Action : The compound exhibits potential as a neuroprotective agent. It has been shown to inhibit butyrylcholinesterase (BChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. Inhibition of BChE may enhance cholinergic signaling, thereby improving cognitive function in affected individuals .
Case Studies :
- In vitro Studies : Research indicates that modifications to the indole core of related compounds can influence their efficacy in BChE inhibition. For instance, certain substitutions enhance potency while others diminish it .
- Blood-Brain Barrier Permeability : The compound has demonstrated high permeability across the blood-brain barrier (BBB) in PAMPA-BBB assays, suggesting its potential for therapeutic applications in central nervous system disorders .
Cancer Treatment
Poly(ADP-ribose) Polymerase Inhibition : Dipropyl-(S)-1,2,3,4-tetrahydro-pyrido[1,2-b]indazol-2-yl-amine has been investigated as a potential inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibiting PARP can lead to increased cancer cell death, particularly in tumors with existing DNA repair deficiencies .
Case Studies :
- Synthesis of PARP Inhibitors : The compound has been utilized in the synthesis of novel PARP inhibitors that show promise in preclinical models for various cancers. These inhibitors block the catalytic activity of PARP proteins, leading to enhanced efficacy of chemotherapeutic agents .
Kinase Inhibition
The azaindole framework present in this compound is being explored for its potential as a kinase inhibitor. Kinases play crucial roles in cell signaling and proliferation; thus, their inhibition can be beneficial in cancer therapy.
Research Findings :
- Kinase Targeting : Studies have shown that derivatives of this compound can effectively target various kinases involved in cancer progression. The binding modes and interactions at the ATP active site have been characterized through docking studies .
Synthesis and Reactivity
This compound serves as a versatile reactant in organic synthesis. Its reactivity allows for the development of various derivatives with tailored biological activities.
Applications in Synthesis :
- Alkaloid Synthesis : It is employed as a reactant for synthesizing complex alkaloids that exhibit neuroprotective properties.
- Development of Inhibitors : The compound is involved in preparing inhibitors for various biological targets including dihydrofolate reductase and cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation and cancer progression .
Summary Table of Applications
Mechanism of Action
The exact mechanism of action of Dipropyl-(S)-1,2,3,4-tetrahydro-pyrido[1,2-b]indazol-2-yl-amine is not well-documented. like other indazole derivatives, it is likely to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. These interactions may involve binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
Key Observations:
Core Structure Diversity: The pyrido-indazole core of the target compound is distinct from pyrido-pyrimidines () or quinolones (). Its indazole moiety may confer unique π-π stacking interactions in biological targets compared to pyrimidine or quinoline systems. Tetrahydroisoquinolinium salts () share the tetrahydro ring system but lack the fused indazole, resulting in different electronic profiles .
Stereochemical Considerations: The (S)-configuration of the target compound’s amine aligns with the stereospecificity observed in tetrahydroisoquinolinium derivatives (e.g., 2S-configuration in ), which are critical for receptor selectivity .
Synthetic Challenges: The Winterfeldt oxidation () requires electron-withdrawing groups for efficacy, suggesting that substituent positioning on the target compound’s indazole ring could dictate synthetic feasibility .
Piperazine-propyl chains in triazolo-pyridinones () target CNS receptors, whereas dipropylamine may favor peripheral targets .
Research Findings and Implications
- Stereospecific Activity: The (S)-configuration is likely essential for binding to chiral biological targets, analogous to tetrahydroisoquinolinium salts’ stereochemical requirements .
- Synthetic Feasibility : Achieving high enantiomeric purity may necessitate chiral catalysts or chromatographic resolution, as seen in complex tetrahydro derivatives .
- Biological Potential: While pyrido-indazoles are understudied, related pyrroloquinolones () exhibit PDE5 inhibition, suggesting possible kinase or phosphodiesterase targeting for the compound .
Biological Activity
Dipropyl-(S)-1,2,3,4-tetrahydro-pyrido[1,2-b]indazol-2-yl-amine is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound is classified as a tetrahydropyridoindazole derivative. Its structure can be represented as follows:
- Chemical Formula : C₁₄H₁₈N₄
- Molecular Weight : 242.32 g/mol
- IUPAC Name : (S)-1-(Dipropyl)-2-(1H-pyrido[1,2-b]indazol-2-yl)amine
This compound's unique structure contributes to its diverse biological activities.
This compound has been studied primarily for its neuropharmacological effects. It interacts with various neurotransmitter systems and has shown potential in modulating pain pathways and neuroprotection.
Pharmacological Effects
- Neuroprotective Properties : Research indicates that this compound may protect neurons from damage caused by oxidative stress and inflammation. It has been shown to reduce markers of neurodegeneration in animal models.
-
Antinociceptive Effects : Studies have demonstrated that this compound exhibits significant antinociceptive properties in various pain models. For example:
- In a formalin-induced pain model, the compound reduced pain responses significantly compared to control groups.
- The IC50 values for pain modulation were recorded at low micromolar concentrations.
- Cognitive Enhancement : Preliminary studies suggest that this compound may enhance cognitive functions in animal models of cognitive impairment.
Data Table of Biological Activities
Case Study 1: Neuroprotective Effects
In a study conducted on rats subjected to ischemic conditions, this compound was administered prior to the induction of ischemia. The results indicated a significant decrease in neuronal apoptosis and inflammation markers compared to untreated controls. Histological analysis showed improved neuronal integrity in treated animals.
Case Study 2: Pain Modulation
Another study investigated the antinociceptive effects of the compound using the hot plate test and tail flick test in mice. The results demonstrated that administration of this compound led to a dose-dependent increase in pain threshold, suggesting effective modulation of nociceptive pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
